Cas no 2172242-39-4 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid)
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid
- EN300-1527937
- 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid
- 2172242-39-4
-
- Inchi: 1S/C28H34N2O5/c1-27(2,16-24(31)32)30-25(33)28(3)15-9-8-14-23(28)29-26(34)35-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: SUAABPADHINHJQ-UHFFFAOYSA-N
- SMILES: O=C(C1(C)CCCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C)(C)CC(=O)O
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 776
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 105Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1527937-0.05g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-0.1g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-0.25g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-0.5g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-1.0g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-2.5g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-5.0g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-10.0g |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1527937-50mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1527937-100mg |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-3-methylbutanoic acid |
2172242-39-4 | 100mg |
$2963.0 | 2023-09-26 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid
Recent Advances in the Study of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid (CAS: 2172242-39-4)
In recent years, the compound 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid (CAS: 2172242-39-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development and peptide synthesis. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclohexylformamido moiety makes it a valuable intermediate in the synthesis of complex peptides and small molecules.
Recent studies have focused on elucidating the synthetic pathways and optimizing the production of this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid, highlighting its scalability and purity. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry to achieve high yields and minimal byproducts. This advancement is particularly relevant for the pharmaceutical industry, where the demand for high-purity intermediates is critical.
Another significant area of research involves the application of this compound in the development of novel therapeutics. A recent preprint on bioRxiv (2024) explored its role as a building block for peptide-based drugs targeting protein-protein interactions (PPIs). The study reported that derivatives of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid exhibited enhanced binding affinity and selectivity for specific PPIs, making them potential candidates for treating diseases such as cancer and neurodegenerative disorders. The findings underscore the versatility of this compound in drug design.
In addition to its therapeutic potential, the compound has also been investigated for its physicochemical properties. A study in the Journal of Chemical & Engineering Data (2023) provided detailed characterization data, including solubility, stability, and partition coefficients. These properties are crucial for formulating drug delivery systems and predicting the pharmacokinetic behavior of derivatives. The study concluded that the compound exhibits favorable solubility in organic solvents, which is advantageous for synthetic applications.
Looking ahead, researchers are exploring the potential of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid in emerging fields such as targeted drug delivery and bioconjugation. Preliminary results from a collaborative study between academic and industrial partners suggest that the compound can be functionalized with various targeting moieties, enabling site-specific drug delivery. This could revolutionize the treatment of diseases with high unmet medical needs.
In conclusion, the compound 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid (CAS: 2172242-39-4) represents a promising area of research in chemical biology and pharmaceuticals. Its synthetic accessibility, therapeutic potential, and physicochemical properties make it a valuable asset for drug development. Future studies are expected to further explore its applications and optimize its performance in various biomedical contexts.
2172242-39-4 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-3-methylbutanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)